Bienvenue dans la boutique en ligne BenchChem!

N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

CB2 agonist cannabinoid receptor radioligand binding

N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic small molecule designed as a selective agonist of the cannabinoid receptor type 2 (CB2). It belongs to a series of pyridazine-3-carboxamides developed through scaffold-hopping and bioisosteric replacement strategies to achieve high CB2 potency and selectivity over CB1.

Molecular Formula C22H19N5O
Molecular Weight 369.428
CAS No. 1351642-38-0
Cat. No. B2802558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351642-38-0
Molecular FormulaC22H19N5O
Molecular Weight369.428
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C
InChIInChI=1S/C22H19N5O/c1-15-14-16(2)27(26-15)21-13-12-20(24-25-21)22(28)23-19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,28)
InChIKeyOXCOOFSHAWTBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([1,1'-Biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351642-38-0) – CB2 Receptor Agonist for Inflammatory and Neuropathic Pain Research


N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic small molecule designed as a selective agonist of the cannabinoid receptor type 2 (CB2). It belongs to a series of pyridazine-3-carboxamides developed through scaffold-hopping and bioisosteric replacement strategies to achieve high CB2 potency and selectivity over CB1 [1]. The compound incorporates a biphenyl-2-yl amide appendage and a 3,5-dimethylpyrazol-1-yl substituent on the pyridazine core, structural features that distinguish it from earlier CB2 agonists such as GW842166X [1]. Publicly available physicochemical data indicate a molecular weight of 369.4 g/mol and a cLogP of approximately 3.5–4.0, consistent with CNS-permeable small molecules [2].

Why N-([1,1'-Biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide Cannot Be Replaced by a Generic CB2 Agonist


CB2 agonists display steep structure-activity relationships (SAR) where minor modifications to the amide region or heterocyclic substituents can drastically alter potency, selectivity, and functional bias [1]. The biphenyl-2-yl amide motif in this compound was specifically selected to enhance CB2 binding affinity while minimizing CB1 engagement, a balance that is not maintained by closely related analogs such as N-(thiazol-2-yl) or N-(pyridin-2-yl) variants [1]. Generic substitution risks introducing compounds with uncharacterized CB1 activity that can produce psychotropic side effects, or with reduced CB2 potency that undermines therapeutic efficacy. Therefore, procurement of the exact chemotype is essential for reproducible in-vitro and in-vivo CB2 pharmacology studies [1].

N-([1,1'-Biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide – Head-to-Head CB2 Potency & Selectivity Evidence


CB2 Binding Affinity (Ki) vs. Clinical Benchmark GW842166X

In a direct radioligand displacement assay using [3H]CP55940 on mouse CB2 receptors expressed in HEK293 cell membranes, N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibited a Ki of 0.100 nM [1]. The reference CB2 agonist GW842166X, which served as the starting point for the scaffold-hopping campaign, displayed a Ki of 63 nM under identical assay conditions [1]. This represents a 630-fold improvement in binding affinity.

CB2 agonist cannabinoid receptor radioligand binding drug discovery

Functional CB2 Agonist Activity (cAMP EC50) vs. GW842166X

Functional agonism was evaluated by measuring inhibition of forskolin-stimulated cAMP accumulation in HEK293 cells expressing human CB2 receptors. The target compound produced an EC50 of 0.300 nM [1]. GW842166X gave an EC50 of 18 nM in the same assay [2], yielding a 60-fold improvement in functional potency.

CB2 efficacy cAMP assay functional selectivity GPCR

Selectivity Over CB1 Receptor vs. Non-Selective Cannabinoid Agonists

In a counter-screen against human CB1 receptors, the compound displayed no measurable agonist activity up to 10 µM (EC50 >10,000 nM), whereas the non-selective agonist WIN 55,212-2 exhibited an EC50 of 2.8 nM at CB1 [1]. The resulting CB2/CB1 selectivity ratio exceeds 33,000-fold for the target compound, compared to a ratio of approximately 0.6 for WIN 55,212-2.

CB1 selectivity cannabinoid side-effect liability safety pharmacology

Physicochemical Profile vs. Lead Compound GW842166X

The measured LogP of the target compound is 3.8, compared to 5.1 for GW842166X [1]. This 1.3-unit reduction in lipophilicity is associated with improved aqueous solubility and a lower risk of phospholipidosis, while still maintaining adequate blood-brain barrier permeability for central CB2 target engagement.

lipophilicity LogP CNS penetration drug-likeness

Optimal Use Cases for N-([1,1'-Biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide Based on Quantitative Differentiation


In-Vitro CB2 Target Engagement and Selectivity Profiling

With a Ki of 0.1 nM and >33,000-fold selectivity over CB1, this compound is ideal for defining CB2-mediated signaling pathways in recombinant cell lines and primary immune cells. Its ultra-high potency allows complete receptor occupancy at low nanomolar concentrations, minimizing solvent toxicity and off-target artifacts [1].

Rodent Models of Inflammatory and Neuropathic Pain

The 60-fold functional potency gain over GW842166X and the >33,000-fold CB2 selectivity make this compound a superior tool for chronic pain studies, where sustained CB2 activation is required without CB1-mediated sedation or catalepsy. The reduced LogP (3.8 vs. 5.1) also improves solubility for intraperitoneal or oral dosing formulations [1].

Structure-Activity Relationship (SAR) Benchmarking

As a representative of the pyridazine-3-carboxamide CB2 agonist class, this compound serves as a high-affinity reference standard for benchmarking new analogs. Its well-characterized binding (Ki = 0.1 nM) and functional (EC50 = 0.3 nM) parameters provide a reproducible baseline for screening campaigns and computational docking studies [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of CB2 Agonists

The balanced physicochemical profile (MW = 369.4, LogP = 3.8) and exceptional potency make it a suitable probe for establishing PK/PD relationships for CB2 agonists in preclinical species. Its selectivity profile eliminates confounding CB1-mediated effects, enabling cleaner interpretation of plasma concentration vs. efficacy data [1].

Quote Request

Request a Quote for N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.